4-(1-Amino-2-methylpropan-2-yl)oxan-4-ol
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Overview
Description
4-(1-Amino-2-methylpropan-2-yl)oxan-4-ol is an organic compound with the molecular formula C9H19NO2 and a molecular weight of 173.26 g/mol . It is also known by its IUPAC name, 4-(2-amino-1,1-dimethylethyl)tetrahydro-2H-pyran-4-ol . This compound is characterized by the presence of an amino group and a hydroxyl group attached to a tetrahydropyran ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-(1-Amino-2-methylpropan-2-yl)oxan-4-ol can be achieved through several routes. One common method involves the reaction of 2-amino-2-methylpropan-1-ol with formaldehyde under acidic conditions to form the desired product . Industrial production methods may involve the use of optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
4-(1-Amino-2-methylpropan-2-yl)oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(1-Amino-2-methylpropan-2-yl)oxan-4-ol has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-methylpropan-2-yl)oxan-4-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-(1-Amino-2-methylpropan-2-yl)oxan-4-ol can be compared with similar compounds such as:
1-Amino-2-methylpropan-2-ol: This compound has a similar structure but lacks the tetrahydropyran ring, making it less versatile in certain chemical reactions.
2-Amino-2-methylpropan-1-ol: This compound is structurally similar but has different reactivity due to the position of the amino group.
The uniqueness of this compound lies in its combination of functional groups and the presence of the tetrahydropyran ring, which provides additional stability and reactivity in various applications .
Properties
IUPAC Name |
4-(1-amino-2-methylpropan-2-yl)oxan-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-8(2,7-10)9(11)3-5-12-6-4-9/h11H,3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFRXXONOGQJQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1(CCOCC1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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